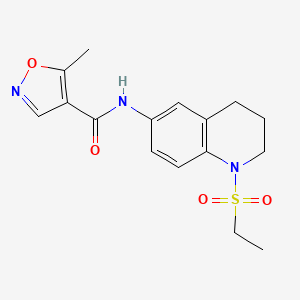
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a compound of interest in various fields of scientific research, particularly chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the quinoline and isoxazole rings, followed by their subsequent functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, play critical roles in optimizing the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely scale up these synthetic routes using larger reactors and more robust purification techniques. Industrial production would also emphasize cost-efficiency, safety, and environmental considerations.
化学反应分析
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, potentially affecting its functional groups and overall stability.
Reduction: Similarly, reduction reactions could alter its quinoline or isoxazole moieties.
Substitution: Substitution reactions, particularly at the sulfonyl or carboxamide groups, might yield derivatives with varied properties.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based), are crucial for achieving desired outcomes.
Major Products: The products of these reactions depend on the specific reagents and conditions employed, resulting in a range of derivatives with potentially useful properties.
科学研究应用
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigations into its pharmacological properties suggest possible therapeutic uses.
Industry: Its unique structure may lend itself to applications in materials science and other industrial processes.
作用机制
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide exerts its effects through specific molecular interactions:
Molecular Targets: It may bind to certain enzymes or receptors, influencing their activity.
Pathways Involved: These interactions could modulate biochemical pathways related to its biological or therapeutic effects.
相似化合物的比较
Compared to other quinoline or isoxazole derivatives, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide stands out due to its combined structural features:
Similar Compounds: Related compounds might include other sulfonyl-substituted quinolines or carboxamide-containing isoxazoles.
This compound's distinct characteristics and versatile applications make it a subject of significant interest in scientific research and industry.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-24(21,22)19-8-4-5-12-9-13(6-7-15(12)19)18-16(20)14-10-17-23-11(14)2/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUYHUVWFGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2477065.png)

![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide](/img/structure/B2477078.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2477081.png)

![N-[(4-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2477087.png)
